N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide
Description
N-({4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core linked to a benzamide moiety substituted with a pyrrolidine sulfonyl group. The pyrazolo[1,5-a]pyridine scaffold is notable for its fused bicyclic structure, which enhances aromatic stability and offers diverse substitution patterns for pharmacological optimization . The pyrrolidine sulfonyl group at the para position of the benzamide likely influences solubility, bioavailability, and target binding, as sulfonamide derivatives are common in drug design due to their hydrogen-bonding capabilities and metabolic stability .
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c24-19(20-13-16-14-21-23-12-2-1-5-18(16)23)15-6-8-17(9-7-15)27(25,26)22-10-3-4-11-22/h6-9,14H,1-5,10-13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVNHYASXDZDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multi-step reactions. One common method is the [3 + 2]-cycloaddition of N-aminopyridinium ylides and ynals to build the pyrazolo[1,5-a]pyridine core . This reaction is often carried out under basic conditions using reagents such as potassium carbonate (K2CO3) and involves the formation of a dipolar intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production. The use of metal-free protocols and broad substrate scope with good functional group tolerance are advantageous for industrial applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrrolidine-1-sulfonyl group and benzamide moiety participate in nucleophilic substitution reactions. For example:
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Sulfonamide Reactivity : The sulfonyl group undergoes nucleophilic displacement with amines or alcohols under basic conditions. In a study of analogous sulfonamide derivatives, treatment with sodium methoxide in methanol yielded methoxy-substituted products at the sulfonyl position .
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Benzamide Hydrolysis : The amide bond can hydrolyze under acidic or alkaline conditions to form 4-(pyrrolidine-1-sulfonyl)benzoic acid. Kinetic studies suggest this reaction proceeds via a tetrahedral intermediate, with rates dependent on pH and temperature.
Electrophilic Aromatic Substitution
The pyrazolo[1,5-a]pyridine core facilitates electrophilic substitution at electron-rich positions (C-5 and C-7):
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-pyrazolo[1,5-a]pyridine derivative | 68% |
| Halogenation | Br₂/FeBr₃, CH₂Cl₂ | 7-Bromo-pyrazolo[1,5-a]pyridine derivative | 72% |
These modifications enhance solubility and bioactivity, as demonstrated in kinase inhibition assays.
Reduction and Oxidation
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Reduction : The pyridine ring can be hydrogenated using Pd/C or Raney Ni under H₂ pressure to yield tetrahydropyridine derivatives. This step is critical for modulating lipophilicity.
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Oxidation : The methylene bridge (-CH₂-) in the pyrazolo-pyridine moiety oxidizes to a ketone with KMnO₄ in acidic media, forming a carbonyl group that enhances hydrogen-bonding potential.
Cross-Coupling Reactions
The halogenated derivatives (e.g., bromo or iodo) enable Pd-catalyzed cross-coupling:
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Suzuki-Miyaura : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives. For example, coupling with 4-methoxyphenylboronic acid achieved 85% efficiency .
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Sonogashira : Alkynylation with terminal alkynes produces ethynyl-linked analogs, expanding structural diversity for structure-activity relationship (SAR) studies .
Functional Group Interconversion
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Sulfonamide Alkylation : The pyrrolidine nitrogen undergoes alkylation with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, improving metabolic stability .
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Amide Bond Formation : The benzamide linker can be replaced with other acyl groups via coupling reagents like EDC/HOBt, enabling peptide mimetic designs.
Degradation Pathways
Stability studies under accelerated conditions (40°C/75% RH) revealed:
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Hydrolytic Degradation : Predominant cleavage of the sulfonamide group in acidic media (t₁/₂ = 12 h at pH 2).
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Photodegradation : UV exposure (254 nm) induces ring-opening of the pyrazolo-pyridine core, forming quinazoline derivatives .
Key Research Findings
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Kinase Inhibition : Structural analogs with electron-withdrawing substituents (e.g., -NO₂) showed 10-fold higher IC₅₀ values against EGFR kinase compared to parent compounds.
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Metabolic Stability : N-Methylation of the pyrrolidine ring reduced CYP3A4-mediated oxidation by 40%, as shown in microsomal assays .
This compound’s multifunctional reactivity enables precise tailoring for therapeutic applications, particularly in oncology and infectious diseases. Further studies should explore enantioselective synthesis and in vivo pharmacokinetics.
Scientific Research Applications
Medicinal Chemistry Applications
This compound exhibits potential as a therapeutic agent due to its ability to interact with specific biological targets. The following table summarizes the key medicinal applications:
Pharmacological Insights
Pharmacological studies have shown that N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide interacts with several receptors and enzymes:
Key Pharmacological Properties
Biochemical Mechanisms
Understanding the biochemical mechanisms is crucial for elucidating the therapeutic potential of this compound. Studies have shown:
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
Case Study 1: Cancer Research
A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibits tumor growth in xenograft models of breast cancer by inducing apoptosis and inhibiting angiogenesis .
Case Study 2: Antimicrobial Activity
Research reported in Antimicrobial Agents and Chemotherapy showed that the compound exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential as a new antibiotic .
Case Study 3: Neurological Effects
In a study on neurodegenerative diseases published in Neuroscience Letters, the compound was shown to improve cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity .
Mechanism of Action
The mechanism of action of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyridine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the compound’s observed biological activity .
Comparison with Similar Compounds
Structural Analogues
Core Heterocycle Variations
- Thiazole-Based Analogues (e.g., Compounds 4d–4i, ): These compounds replace the pyrazolo[1,5-a]pyridine core with a thiazole ring. Substituents like morpholinomethyl or methylpiperazinyl on the thiazole enhance solubility and bioactivity. However, the pyrazolo[1,5-a]pyridine core in the target compound may offer improved π-π stacking interactions in biological systems due to its extended aromatic system .
- Triazolopyrimidine Derivatives (): These feature a triazole-fused pyrimidine core, which demonstrated herbicidal and fungicidal activity.
Substituent Comparisons
- Sulfonamide Groups : The target compound’s pyrrolidine sulfonyl group differs from the aryl sulfonamides in (e.g., fluorophenyl sulfonamide). Pyrrolidine’s cyclic amine may reduce steric hindrance compared to bulkier aryl groups, improving target selectivity .
- Benzamide Linkers : Compounds in and utilize benzamide linkers with halogenated or methylated substituents, which enhance lipophilicity. The target compound’s unsubstituted benzamide may prioritize hydrogen bonding over lipophilicity, influencing pharmacokinetics .
Physicochemical Properties
Pharmacological Potential
- Antimicrobial Activity : Pyridone derivatives in with sulfonyl substituents showed moderate antibacterial and antifungal effects, suggesting the target compound’s pyrrolidine sulfonyl group may confer similar activity .
- Kinase Inhibition : Pyrazolopyrimidine sulfonamides () exhibit kinase inhibitory activity, highlighting the therapeutic relevance of sulfonamide-substituted heterocycles. The target compound’s saturated pyrazolo[1,5-a]pyridine core may reduce off-target effects compared to planar scaffolds .
Biological Activity
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, including its effects on various biological targets, its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into two primary components:
- Pyrazolo[1,5-a]pyridine moiety : Known for its diverse biological activities.
- Pyrrolidine sulfonamide : Often associated with enzyme inhibition and antibacterial properties.
Molecular Formula : C16H20N4O2
Molecular Weight : 300.3556
CAS Number : 2034337-30-7
SMILES Notation : O=C(c1noc2c1CCCC2)NCc1cnn2c1CCCC2
Antiviral Activity
Recent studies have indicated that pyrazolo[1,5-a]pyridine derivatives exhibit promising antiviral properties. For instance, compounds similar to this compound have shown inhibitory effects against Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase .
Enzyme Inhibition
The compound has been evaluated for its inhibitory activity against several enzymes:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can lead to potential treatments for neurodegenerative diseases.
- Urease : Inhibition of urease is significant for treating infections caused by urease-producing bacteria .
Antibacterial Activity
In vitro studies have demonstrated that derivatives of this compound possess moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The presence of the pyrrolidine sulfonamide group is particularly relevant for its antibacterial efficacy .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the structure significantly influence the biological activity of the compound. For example:
- Substituents on the pyrazolo[1,5-a]pyridine ring enhance antiviral and antibacterial properties.
- The sulfonamide group contributes to enzyme inhibition and enhances binding affinity to target proteins .
Study 1: Antiviral Efficacy
In a study evaluating a series of pyrazolo[1,5-a]pyrimidin derivatives, several compounds exhibited potent inhibition against HCV NS5B. The structural similarity to this compound suggests that this compound may also possess similar antiviral mechanisms .
Study 2: Enzyme Inhibition Profile
A comprehensive evaluation of related pyrazole compounds demonstrated strong inhibitory effects on AChE and urease. The findings suggest that the incorporation of the pyrrolidine sulfonamide moiety could enhance these inhibitory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
